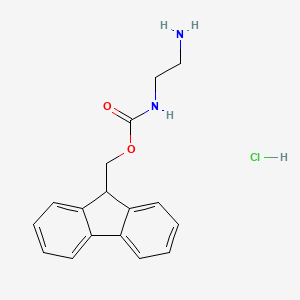

Mono-fmoc ethylene diamine hydrochloride

Vue d'ensemble

Description

Mono-fmoc ethylene diamine hydrochloride is a chemical compound with the molecular formula C₁₇H₁₉ClN₂O₂. It is commonly used in organic synthesis and peptide chemistry due to its ability to protect amine groups during chemical reactions. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Mono-fmoc ethylene diamine hydrochloride is synthesized by reacting ethylene diamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The compound is then packaged and stored under controlled conditions to maintain its stability.

Analyse Des Réactions Chimiques

Types of Reactions

Mono-fmoc ethylene diamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine groups to participate in further reactions.

Coupling Reactions: The compound can be used in peptide synthesis, where it reacts with carboxylic acids to form amide bonds.

Protection and Deprotection: The Fmoc group serves as a protecting group for amines, which can be selectively removed using bases like piperidine.

Common Reagents and Conditions

Bases: Triethylamine, piperidine

Solvents: Dichloromethane, dimethylformamide

Acids: Hydrochloric acid for conversion to hydrochloride salt

Major Products Formed

Fmoc-protected amines: Used in peptide synthesis

Free amines: Obtained after deprotection of the Fmoc group

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₇H₁₈N₂O₂·HCl

- Molecular Weight : 318.8 g/mol

- CAS Number : 391624-46-7

Mono-Fmoc ethylene diamine hydrochloride features a fluorenylmethoxycarbonyl (Fmoc) protecting group that enhances its utility in peptide synthesis and other chemical reactions.

Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. Its Fmoc group allows for selective protection of amine functionalities, facilitating the stepwise assembly of peptides through solid-phase synthesis techniques.

Table 1: Peptide Synthesis Using this compound

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Fmoc deprotection | Piperidine in DMF |

| 2 | Coupling to resin | DIC, HOBt |

| 3 | Cleavage from resin | TFA, water, triisopropylsilane |

Drug Development

This compound has been employed in the development of various biologically active molecules. Its ability to facilitate the synthesis of complex structures makes it invaluable in pharmaceutical research.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was integral in constructing peptide sequences that exhibited enhanced cytotoxicity against cancer cell lines .

Supramolecular Chemistry

This compound plays a role in supramolecular chemistry, where it is used to create molecular scaffolds for drug delivery systems. The ability to form stable complexes with various ligands enhances its applicability in targeted therapy.

Table 2: Applications in Supramolecular Chemistry

| Application | Description |

|---|---|

| Drug Delivery Systems | Formation of stable complexes with therapeutic agents |

| Molecular Scaffolds | Construction of frameworks for targeted drug release |

Bioconjugation Techniques

The compound is also utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules. This application is crucial for developing biosensors and diagnostic tools.

Case Study: Development of Biosensors

Research highlighted the application of this compound in creating biosensors that detect specific biomolecules through a bioconjugation strategy, enhancing sensitivity and specificity .

Limitations and Safety Considerations

While this compound is highly useful, it is essential to consider safety precautions due to its potential toxicity to aquatic life and possible health hazards during handling . Proper laboratory protocols should be followed to mitigate risks.

Mécanisme D'action

The primary mechanism of action of mono-fmoc ethylene diamine hydrochloride involves the protection of amine groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the controlled release of free amines. This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Comparaison Avec Des Composés Similaires

Mono-fmoc ethylene diamine hydrochloride can be compared with other similar compounds such as:

- N-Fmoc-ethylenediamine hydrobromide

- N-Boc-ethylenediamine

- Fmoc-1,6-hexanediamine hydrobromide

Uniqueness

The uniqueness of this compound lies in its specific use of the Fmoc group for protecting amines, which is particularly useful in peptide synthesis. Its hydrochloride salt form also provides additional stability and ease of handling compared to other similar compounds.

Activité Biologique

Mono-Fmoc ethylene diamine hydrochloride (Fmoc-EDA·HCl) is a significant compound in the field of biochemistry and medicinal chemistry. It serves as a versatile building block for synthesizing peptides and other biomolecules. This article reviews its biological activity, synthesis, applications, and relevant case studies.

- Chemical Formula : C₁₇H₁₈N₂O₂·HCl

- Molecular Weight : 302.80 g/mol

- CAS Number : 391624-46-7

- Structure : The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group attached to an ethylene diamine backbone.

Biological Activity

This compound exhibits several biological activities primarily due to its role as a precursor in peptide synthesis and its ability to form hydrogels. Its biological applications include:

- Peptide Synthesis : Fmoc-EDA·HCl is commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective protection of amines, facilitating the stepwise addition of amino acids to form peptides.

- Gel Formation : The compound can self-assemble into hydrogels, which are useful in drug delivery systems and tissue engineering. The hydrophobic interactions facilitated by the Fmoc group enhance the stability of these gels at physiological pH levels .

- Antimicrobial Activity : Some studies indicate that derivatives of Fmoc-EDA may exhibit antimicrobial properties, although specific data on this compound itself is limited .

Case Studies

- Peptide Nucleic Acids (PNA) : A study demonstrated that Fmoc-EDA·HCl can be utilized to synthesize PNA backbones, enhancing their stability and biocompatibility for therapeutic applications .

- Hydrogel Formation : Research indicated that this compound could form stable hydrogels at alkaline pH, making it suitable for applications in drug delivery systems .

- Self-Assembling Properties : In another study, it was shown that Fmoc-based compounds could self-assemble into nanostructures that mimic biological systems, providing insights into biomimetic materials .

Comparative Data Table

| Property | This compound |

|---|---|

| Molecular Weight | 302.80 g/mol |

| Peptide Synthesis Application | Yes |

| Hydrogel Formation | Yes |

| Antimicrobial Activity | Potential (limited data) |

| CAS Number | 391624-46-7 |

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURYASDYOGIDRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937196 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166410-32-8, 391624-46-7 | |

| Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.